1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with morpholine in the presence of suitable catalysts and solvents.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target kinases and have potential anticancer properties.
Uniqueness
1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C12H18N6O |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
1-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H18N6O/c1-17-12-10(8-16-17)11(14-9-15-12)13-2-3-18-4-6-19-7-5-18/h8-9H,2-7H2,1H3,(H,13,14,15) |
InChI Key |
WZDIPIQFPCHLFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCN3CCOCC3 |
Origin of Product |
United States |
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